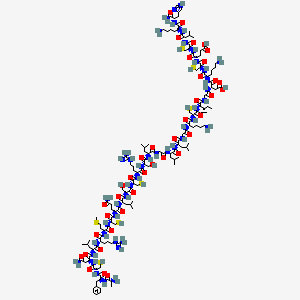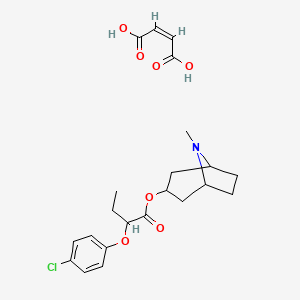![molecular formula C8H5BrS B1147249 5-Bromobenzo[c]thiophene CAS No. 133150-64-8](/img/structure/B1147249.png)
5-Bromobenzo[c]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzo[c]thiophene is an organic compound with the molecular formula C8H5BrS. It is a derivative of benzothiophene, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Biochemical Analysis
Biochemical Properties
5-BROMOBENZO[B]THIOPHENE plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 5-BROMOBENZO[B]THIOPHENE can act as a substrate for enzymes involved in the synthesis of antimalarial agents, such as 4-aminoquinolines and tetraoxanes . These interactions are crucial for the development of new therapeutic agents.
Cellular Effects
The effects of 5-BROMOBENZO[B]THIOPHENE on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-BROMOBENZO[B]THIOPHENE can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-BROMOBENZO[B]THIOPHENE exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, 5-BROMOBENZO[B]THIOPHENE has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-BROMOBENZO[B]THIOPHENE can change over time. The compound’s stability and degradation are important factors to consider. 5-BROMOBENZO[B]THIOPHENE is known to be light-sensitive and should be stored in dark, dry conditions to maintain its stability . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound.
Dosage Effects in Animal Models
The effects of 5-BROMOBENZO[B]THIOPHENE vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For example, high doses of 5-BROMOBENZO[B]THIOPHENE have been associated with hepatotoxicity in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
5-BROMOBENZO[B]THIOPHENE is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, 5-BROMOBENZO[B]THIOPHENE is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For instance, 5-BROMOBENZO[B]THIOPHENE may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 5-BROMOBENZO[B]THIOPHENE is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-BROMOBENZO[B]THIOPHENE may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromobenzo[c]thiophene can be synthesized through several methods. One common method involves the ring-closure reaction of 1-Bromo-4-[(2,2-diethoxyethyl)thio]benzene with phosphorus pentoxide (PPA) in chlorobenzene . The reaction conditions typically involve heating the mixture to 115-120°C for 45 hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form benzothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, typically in anhydrous solvents under inert atmosphere.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, often in solvents like dichloromethane.
Reduction: Lithium aluminum hydride, usually in ether solvents.
Major Products
Substitution: Various substituted benzothiophenes depending on the reagent used.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiophene derivatives.
Scientific Research Applications
5-Bromobenzo[c]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromobenzo[c]thiophene varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hexylthiophene
- 5-Bromobenzothiophene-2-carboxylic acid
- 5-Bromo-3-benzo[b]thiophene-2-carboxaldehyde
- 2-Bromobenzo[b]thiophene
Uniqueness
5-Bromobenzo[c]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
5-bromo-2-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPYDSULDKNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSC=C2C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)



![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

